molecular formula C12H14Cl2FNO4S B6363473 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% CAS No. 887574-74-5

2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%

Cat. No. B6363473
CAS RN: 887574-74-5
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% is a useful research compound. Its molecular formula is C12H14Cl2FNO4S and its molecular weight is 358.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% is 357.0004627 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

This compound plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Anticancer Research

The compound has been studied for its potential anticancer properties . The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The compound has been studied in vitro for its anticancer activity in “60 lines screening” (NCI DTP protocol) .

Agricultural Applications

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Biological Applications

The compound has been studied for various biological applications . For instance, synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .

Treatment of Bacterial Infections in Food-Producing Animals

The compound is used to treat bacterial infections in food-producing animals .

Research in Fish Diseases

In fish, the compound has been used in the treatment of diseases such as enteritis, ascites, vibriosis, and Edwardsiella .

Mechanism of Action

Target of Action

The primary target of 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as Florfenicol, is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

Florfenicol acts by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting peptidyl transferase activity . This action blocks the transpeptidation reaction, leading to the inhibition of protein chain elongation . By selectively acting on the 70S ribosome, which is a component of the bacterial cell, it alters and interferes with the function of peptidyl transferase, thereby doubly interfering with bacterial protein synthesis .

Biochemical Pathways

The action of Florfenicol affects the protein synthesis pathway in bacteria. By inhibiting the peptidyl transferase enzyme, it prevents the transfer of amino acids to the growing peptide chain, thereby disrupting protein synthesis . This disruption affects the growth and multiplication of the bacteria, leading to its eventual death.

Pharmacokinetics

It is known that florfenicol is rapidly absorbed and widely distributed in the body after administration

Result of Action

The result of Florfenicol’s action is the inhibition of bacterial growth and multiplication . By interfering with protein synthesis, Florfenicol prevents bacteria from producing essential proteins, which are necessary for their growth and reproduction. This leads to the death of the bacteria, thereby treating the infection.

Action Environment

The action, efficacy, and stability of Florfenicol can be influenced by various environmental factors For instance, the presence of other bacteria, the pH of the environment, and the presence of other drugs can all impact the effectiveness of Florfenicol.

properties

IUPAC Name

2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860958
Record name 2,2-Dichloro-N-{3-fluoro-1-hydroxy-1-[4-(methanesulfonyl)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.